![molecular formula C15H17N3O4S B2495801 2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide CAS No. 2108799-70-6](/img/structure/B2495801.png)
2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide
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Overview
Description
Molecular Structure Analysis
There is no detailed molecular structure analysis available for this compound .Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis
There is no detailed information available on the physical and chemical properties of this compound .Scientific Research Applications
- Researchers have explored its potential as a donor molecule in polymeric solar cells (PSCs) due to its conjugated structure and medium bandgap .
Organic Photovoltaics (Solar Cells)
Organic Thin-Film Transistors (OTFTs)
Mechanism of Action
Target of Action
The compound, also known as PBDB-T-2F , is a wide bandgap polymer donor (n-type semiconductor) used in high-performance polymer solar cells (PSCs) . Its primary targets are the electron-rich regions in the active layer of the solar cell, where it donates electrons.
Mode of Action
PBDB-T-2F interacts with its targets through π-π stacking alignment . This interaction facilitates charge carrier transport, which is crucial for the efficiency of the solar cell .
Biochemical Pathways
The compound affects the electron transport pathway in the active layer of the solar cell. When light strikes the active layer, the compound absorbs photons and generates excitons. These excitons are then dissociated into free charge carriers (electrons and holes), which are transported to the respective electrodes, generating an electric current .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of PBDB-T-2F, we can discuss its solubility and stability. PBDB-T-2F is soluble in chlorobenzene, chloroform, and dichlorobenzene . This solubility is crucial for the fabrication of the active layer in the solar cell.
Result of Action
The action of PBDB-T-2F results in the generation of an electric current in the solar cell . It contributes to the high efficiency of the solar cell by facilitating charge carrier transport and suppressing recombination in devices .
Action Environment
The action, efficacy, and stability of PBDB-T-2F can be influenced by environmental factors such as temperature, light intensity, and humidity. For instance, the compound’s solubility can be affected by temperature, which in turn can impact the fabrication and performance of the solar cell .
properties
IUPAC Name |
2-(2,5-dioxo-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-2-5-16-11(19)7-18-9-8-22-14(20)12(9)13(17-15(18)21)10-4-3-6-23-10/h3-4,6,13H,2,5,7-8H2,1H3,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMBPXHXMFBLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=C(C(NC1=O)C3=CC=CS3)C(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide |
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